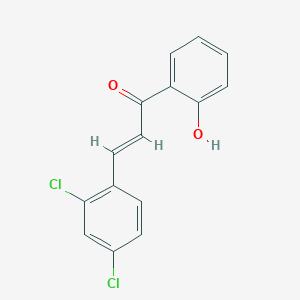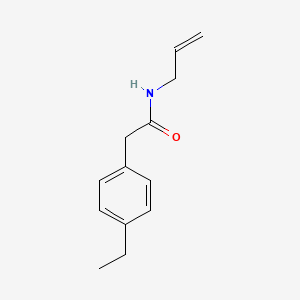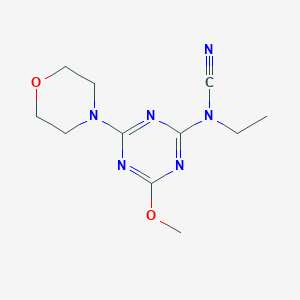![molecular formula C13H15N3O2 B5349035 N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)
N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide, also known as MEOX2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOX2 belongs to the class of oxadiazole derivatives, which have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is not fully understood, but studies suggest that it exerts its biological effects by modulating various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anticancer activities in vitro and in vivo. Studies have also suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is its high purity, which allows for accurate and reproducible results in laboratory experiments. However, the limited availability of this compound may be a limitation for large-scale studies. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential neuroprotective effects. Finally, the synthesis of this compound analogs may lead to the development of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with ethylamine, followed by the addition of acetic anhydride. The resulting product is purified through column chromatography, resulting in this compound in high purity.
Applications De Recherche Scientifique
N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities by inhibiting the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-5-4-6-11(7-8)12-15-13(18-16-12)9(2)14-10(3)17/h4-7,9H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUACTDXSGDZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)


![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B5349000.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)

![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
![6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5349061.png)
![2-(2-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5349062.png)
